

# Potential applications of 6-Chloro-3-fluoro-2-methylpyridine

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## Compound of Interest

Compound Name: 6-Chloro-3-fluoro-2-methylpyridine

CAS No.: 884494-78-4

Cat. No.: B3024696

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## Strategic Reagent Guide: 6-Chloro-3-fluoro-2-methylpyridine

CAS: 884494-78-4 | Formula: C<sub>6</sub>H<sub>5</sub>ClFN | MW: 145.56 Da<sup>[1][2]</sup>

### Executive Summary

**6-Chloro-3-fluoro-2-methylpyridine** represents a "privileged scaffold" in modern drug discovery, particularly for the development of kinase inhibitors and agrochemicals.<sup>[1][2]</sup> Its utility stems from its orthogonal reactivity profile: the C6-chlorine atom offers a site for facile cross-coupling or nucleophilic displacement, the C3-fluorine atom modulates pKa and metabolic stability without adding significant steric bulk, and the C2-methyl group acts as a "magic methyl" conformational anchor or a handle for late-stage oxidation.

This guide provides a technical roadmap for leveraging this scaffold, moving beyond basic properties to explore divergent synthetic pathways and self-validating experimental protocols.

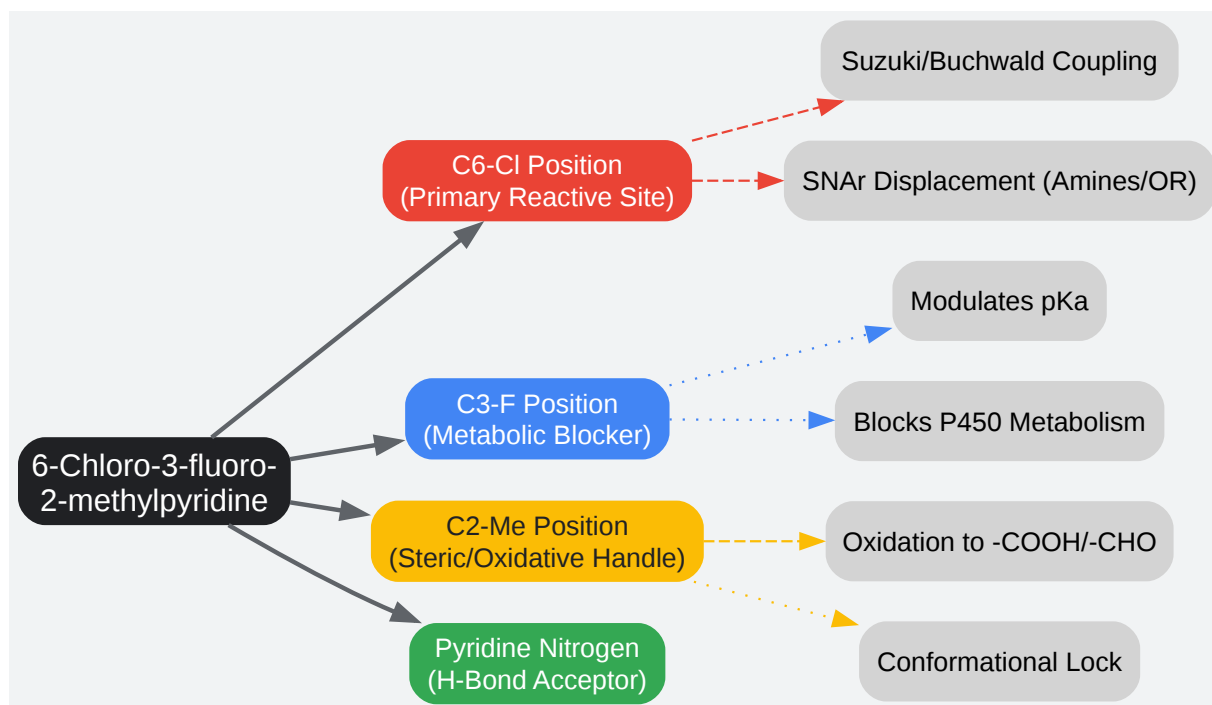
### Chemical Profile & Reactivity Logic

## Structural Analysis

The molecule is a trisubstituted pyridine.[1][2] Understanding the electronic interplay between substituents is critical for predicting reaction outcomes.[1][2]

- Pyridine Nitrogen (N1): Electron-withdrawing, rendering C2 and C6 electron-deficient.[1][2]
- C6-Chlorine: Located to the nitrogen.[1][2] Highly activated for Nucleophilic Aromatic Substitution ( ) and Palladium-catalyzed cross-couplings due to the inductive effect of nitrogen.[1][2]
- C3-Fluorine: Located to the nitrogen.[1][2] It lowers the basicity of the pyridine nitrogen (decreasing potential hERG liability in drugs) and blocks metabolic oxidation at the C3 position.[1][2] It is generally stable to conditions relative to the C6-Cl.[1][2]
- C2-Methyl: Located to the nitrogen.[1][2] Provides steric bulk (ortho-effect) which can lock conformation in biaryl systems.[1][2] It is also benzylic-like, susceptible to radical halogenation or oxidation to carboxylic acids/aldehydes.[1][2]

## Reactivity Heatmap (Visualization)[1][2]



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Figure 1: Reactivity landscape of **6-Chloro-3-fluoro-2-methylpyridine**. The C6-Cl site is the primary gateway for library synthesis.

## Applications in Drug Discovery[1][2][3][4][5][6] Kinase Inhibitor Design

Pyridine scaffolds are ubiquitous in kinase inhibitors (e.g., Imatinib, Sorafenib).[1][2] This specific building block allows for the construction of Type II inhibitors where the pyridine nitrogen interacts with the hinge region of the kinase ATP-binding pocket.[1][2]

- Role of Fluorine: The C3-F creates a dipole that can interact with backbone carbonyls or side chains in the binding pocket, potentially improving potency ( ) by 5-10 fold compared to the non-fluorinated analog.[1]
- Role of Methyl: The C2-Me group can induce a twist in the molecule, forcing biaryl systems out of planarity to fit specific hydrophobic pockets (selectivity filter).[1][2]

## Agrochemical Intermediates

Halogenated pyridines are precursors to herbicides (e.g., synthetic auxins) and insecticides (neonicotinoid analogs).[1][2] The 6-chloro group allows for the attachment of diverse heterocycles, while the fluoro-methyl motif provides the necessary lipophilicity for leaf cuticle penetration.[1]

## Experimental Protocols

### Protocol A: Suzuki-Miyaura Cross-Coupling (C6 Functionalization)

This reaction is the industry standard for elaborating the scaffold.[1][2] It replaces the C6-Chlorine with an aryl or heteroaryl group.[1][2]

Objective: Synthesize a biaryl intermediate (e.g., 3-fluoro-2-methyl-6-phenylpyridine).

Reagents:

- Substrate: **6-Chloro-3-fluoro-2-methylpyridine** (1.0 eq)[1][2]
- Boronic Acid: Phenylboronic acid (1.2 eq)[1][2]
- Catalyst:  
(0.05 eq)[1][2]
- Base:  
(2.0 M aq, 3.0 eq)[1]
- Solvent: 1,4-Dioxane (0.2 M concentration)[1]

Methodology:

- Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with

(3 cycles). Causality: Oxygen poisons Pd(0) species, leading to homocoupling side products.  
[1]

- Solvation: Add degassed 1,4-dioxane and aqueous  
.
- Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1][2][3]
  - Checkpoint: The C6-Cl is reactive; if conversion is slow, switch to a more active precatalyst like XPhos Pd G3.[1][2]
- Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over  
.
- Purification: Flash chromatography (Hexanes/EtOAc).

## Protocol B: Nucleophilic Aromatic Substitution ( )

Used to introduce amine side chains (common in GPCR ligands).[1][2]

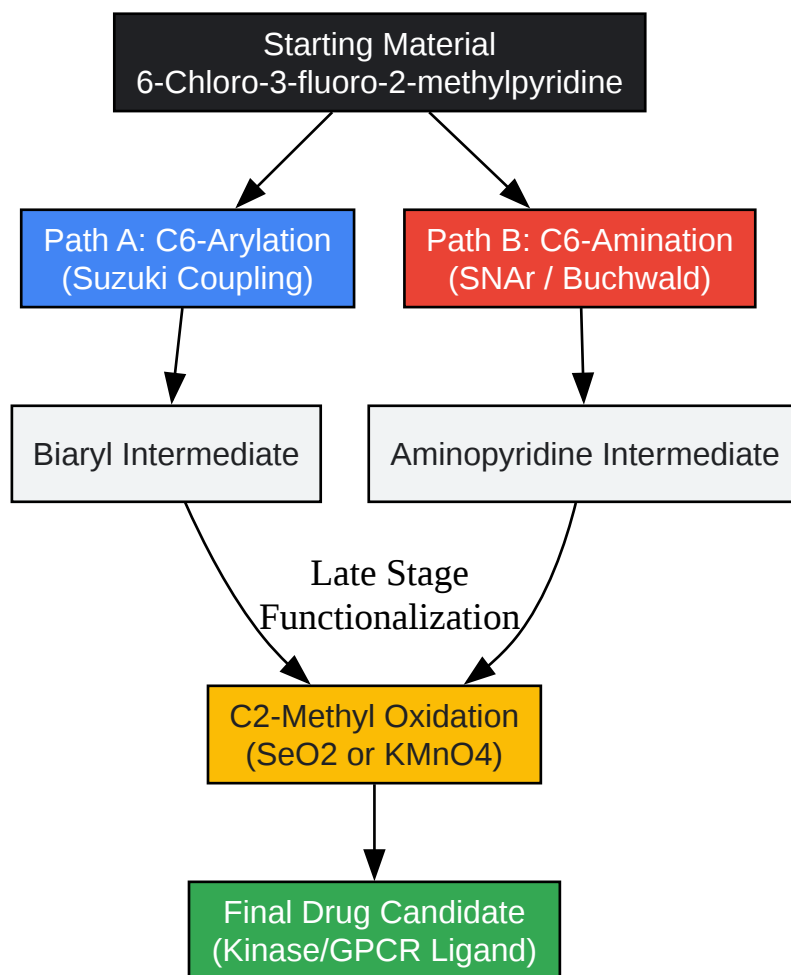
Objective: Displacement of C6-Cl with a primary amine (e.g., morpholine or aniline).[1][2]

Methodology:

- Dissolve **6-Chloro-3-fluoro-2-methylpyridine** (1.0 eq) in DMSO or NMP.[1][2]
- Add the amine (1.5 eq) and a base like DIPEA (2.0 eq).[1][2]
- Heat to 100–120°C.
  - Note: The C3-F is electron-withdrawing, which activates the C6 position for more than a simple chloropyridine.[1] However, the C2-Me provides steric hindrance.[1][2] High temperature is required.[1][2]
  - Self-Validating Step: If no reaction occurs at 120°C, microwave irradiation at 150°C for 30 mins is often effective.[1][2]

## Divergent Synthesis Workflow

The following diagram illustrates how a medicinal chemistry team processes this building block into a library of lead compounds.



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Figure 2: Divergent synthetic workflow converting the raw building block into complex drug candidates.

## Physical Properties & Handling[1][2][5][8]

Property	Value	Notes
Appearance	Colorless to pale yellow liquid/solid	Low melting point (approx 72-76°C for pure solid)
Boiling Point	~284°C (Predicted)	High boiling point requires vacuum distillation for purification.[1][2]
Solubility	DCM, EtOAc, DMSO, Methanol	Poorly soluble in water.[1][2]
Storage	2–8°C, Inert Atmosphere	Hygroscopic; store under Nitrogen/Argon.[1][2]
Hazards	Irritant (Skin/Eye)	Releases HCl/HF upon thermal decomposition.[1][2][4]

Safety Note: When subjecting this compound to strong oxidation (e.g., to convert C2-Me to -COOH), ensure temperature control to prevent runaway exotherms.[1][2]

## References

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  - Title: Suzuki coupling reaction of 5-fluoro-6-methylpyridin-2-ylboronic acid with 4-chloro-2-iodo-1-(trifluoromethyl)benzene.[1][2][3]
  - Source: Molbank 2013, M808.[1][2]
  - URL:[Link][1][2][3]
  - Relevance: Demonstrates the stability of the fluoro-methyl-pyridine core under Pd-catalyzed conditions.[1][2]
- General Properties and Safety Data
  - Title: **6-Chloro-3-fluoro-2-methylpyridine** Compound Summary.

- Source: PubChem (National Library of Medicine).[1][2]
- URL:[Link][1][2]
- Relevance: Authoritative source for physical properties, GHS classification, and CAS verification.[1][2]
- The "Magic Methyl" and "Magic Chloro" Effect
  - Title: "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[1][2][5]
  - Source: ChemRxiv (2022).[1][2]
  - URL:[Link][1][4][6][7]
  - Relevance: Provides the theoretical basis for why the C6-Cl and C2-Me substitutions are critical for drug potency.[1][2]

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